molecular formula C9H14ClN B075717 1-Butylpyridinium Chloride CAS No. 1124-64-7

1-Butylpyridinium Chloride

Cat. No.: B075717
CAS No.: 1124-64-7
M. Wt: 171.67 g/mol
InChI Key: POKOASTYJWUQJG-UHFFFAOYSA-M
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Description

Mechanism of Action

Target of Action

1-Butylpyridinium Chloride is an organic compound that is primarily used as a reagent and catalyst in organic synthesis It’s known to participate in various types of reactions, such as electrophilic substitution, oximation, and imidazolization .

Mode of Action

Given its use in organic synthesis, it likely interacts with its targets through mechanisms common to electrophilic substitution, oximation, and imidazolization reactions . These reactions involve the transfer of electrons, the formation of new bonds, and the breaking of old ones, leading to significant changes in the chemical structures of the reactants.

Biochemical Pathways

Given its role in organic synthesis, it can be inferred that it may influence a variety of biochemical pathways depending on the specific reactants and conditions of the reaction .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it is involved in. As a reagent and catalyst in organic synthesis, it facilitates the transformation of reactants into products, which could have various molecular and cellular effects depending on the specific context .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is soluble in water and various organic solvents, such as ethanol, ether, and benzene . This solubility can affect its distribution and reactivity in different environments. Additionally, it is a highly corrosive compound and should be handled with care . It is also sensitive to hygroscopic conditions .

Biochemical Analysis

Biochemical Properties

It is known that the derivatives of 1-Butylpyridinium Chloride are used in spent fuel reprocessing, particularly in the extraction of high-level radioactive aqueous waste from the processing of nuclear fuel

Cellular Effects

It is known that N-butylpyridinium chloride and structurally related ionic liquids have inhibitory effects on organic cation transporters and multidrug and toxic extrusion transporters . These results suggest that this compound could potentially alter the in vivo pharmacokinetics of such substrates .

Molecular Mechanism

It is known that N-butylpyridinium chloride and structurally related ionic liquids display strong inhibitory effects on organic cation transporters and multidrug and toxic extrusion transporters . This suggests that this compound may exert its effects at the molecular level through binding interactions with these transporters, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily due to its high chemical and thermal stability

Dosage Effects in Animal Models

It is known that the compound is moderately absorbed, extracted by the kidney, and eliminated in the urine as the parent compound, independent of dose, number, or route of administration .

Metabolic Pathways

It is known that the compound is eliminated exclusively in urine as the parent compound, partially mediated by renal transporters . This suggests that it may interact with enzymes or cofactors involved in renal transport.

Transport and Distribution

This compound is likely transported and distributed within cells and tissues via organic cation transporters and multidrug and toxic extrusion transporters

Subcellular Localization

Given its potential interactions with organic cation transporters and multidrug and toxic extrusion transporters, it may be localized to areas of the cell where these transporters are present .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butylpyridinium chloride can be synthesized through the reaction of pyridine with 1-chlorobutane. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The mixture is heated to around 145°C under autogenic pressure overnight. The resultant product is then purified through distillation and recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated purification systems ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Butylpyridinium chloride undergoes various chemical reactions, including:

    Electrophilic Substitution: The pyridine ring can participate in electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the pyridinium ion back to pyridine.

Common Reagents and Conditions:

Major Products:

    Electrophilic Substitution: Substituted pyridinium compounds.

    Oxidation: Various oxidized derivatives of pyridinium.

    Reduction: Pyridine and its derivatives.

Comparison with Similar Compounds

  • 1-Ethylpyridinium chloride
  • 1-Methylpyridinium chloride
  • 1-Butyl-3-methylimidazolium chloride

Comparison: 1-Butylpyridinium chloride is unique due to its specific combination of a butyl group and a pyridinium ion, which imparts distinct solvation and catalytic properties. Compared to 1-ethylpyridinium chloride and 1-methylpyridinium chloride, the butyl group provides greater hydrophobicity and a higher boiling point. In contrast, 1-butyl-3-methylimidazolium chloride, another ionic liquid, has a different cation structure, leading to variations in its physical and chemical properties .

Properties

IUPAC Name

1-butylpyridin-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N.ClH/c1-2-3-7-10-8-5-4-6-9-10;/h4-6,8-9H,2-3,7H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKOASTYJWUQJG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1031462
Record name N-Butylpyridinium chloride
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Molecular Weight

171.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1124-64-7
Record name Butylpyridinium chloride
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Record name n-Butylpyridinium chloride
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Record name N-Butylpyridinium chloride
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Record name N-Butylpyridinium chloride
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Record name N-BUTYLPYRIDINIUM CHLORIDE
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Synthesis routes and methods I

Procedure details

Pyridine and excess n-butyl chloride were heated under reflux in nitromethane for 24 hours and then cooled, and the reaction solution was poured into dioxane, thereby precipitating the crystals formed. Thus, crude crystals of butylpyridinium chloride (BPC) were obtained. These were purified by recrystallizing them in methanol/dioxane solvent two or three times and then fully dried in vacuum.
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Synthesis routes and methods II

Procedure details

Pyridine and excessive amount of chloro-n-butane (molar ratio: 1/1.05) were reacted at 70° C. with stirring for 48 hours. Excessive of reactants were removed by rotary evaporation, thereby N-butylpyridinium chloride was obtained. The obtained N-butylpyridinium chloride was further added into an aqueous solution with excessive amount of potassium hexafluorophosphate (molar ratio: 1/1.1) and stirred for 24 hours. After settlement, a product was separated from the reactant solution. After liquid separation, the product was washed with water until no chlorine ion was detected by a silver nitrate solution (0.1 mol/L). A product of N-butylpyridinium hexafluorophosphate was obtained after removing methylene dichloride in the product by rotary evaporation and drying.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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